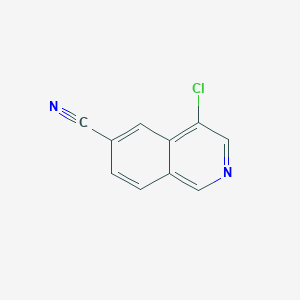![molecular formula C9H17ClN2O B15046119 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride](/img/structure/B15046119.png)
1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[35]nonan-2-yl)ethanone;hydrochloride is a compound with the molecular formula C9H13D4ClN2O It is a deuterated derivative of a diazaspiro compound, which means it contains deuterium atoms (a heavier isotope of hydrogen) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride typically involves the incorporation of deuterium atoms into the diazaspiro structure. One common method involves the use of deuterated reagents in the reaction process. For example, starting with a non-deuterated diazaspiro compound, deuterium can be introduced through hydrogen-deuterium exchange reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and deuterated reagents to achieve the desired level of deuteration. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted diazaspiro compounds .
Scientific Research Applications
1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride has several scientific research applications, including:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential as a probe in biological systems to study metabolic pathways and enzyme activities.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying drug metabolism.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and reactivity, making it a valuable tool for studying biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone: The non-hydrochloride form of the compound.
2,7-Diazaspiro[3.5]nonane: A non-deuterated analog of the compound.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: A structurally similar compound with different functional groups.
Uniqueness
1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride is unique due to its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reactivity. This makes it particularly valuable in research applications where these properties are advantageous .
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
208.72 g/mol |
IUPAC Name |
1-(1,1,3,3-tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(12)11-6-9(7-11)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H/i6D2,7D2; |
InChI Key |
DDISJGSCDXTECG-FEUVXQGESA-N |
Isomeric SMILES |
[2H]C1(C2(CCNCC2)C(N1C(=O)C)([2H])[2H])[2H].Cl |
Canonical SMILES |
CC(=O)N1CC2(C1)CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



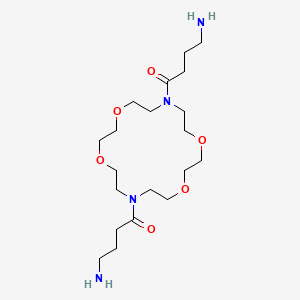
![Ethyl 2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B15046045.png)
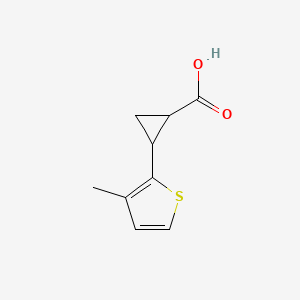
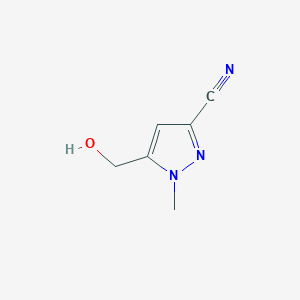
![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]acetamide hydrochloride](/img/structure/B15046072.png)
![Methyl 3-[(4-Chlorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B15046080.png)
![4-{[(4,4,5,5,5-Pentafluoropentyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B15046085.png)
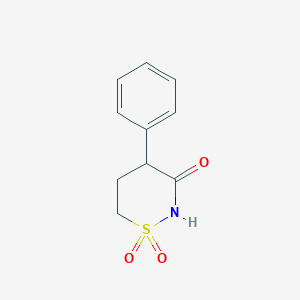
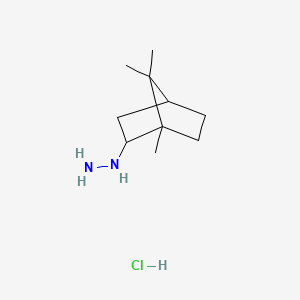
![6-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B15046107.png)
![(1R)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B15046111.png)
